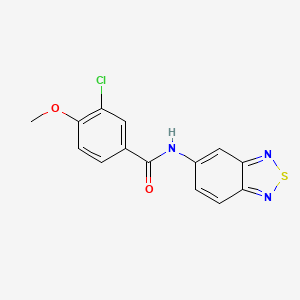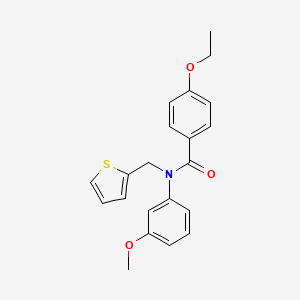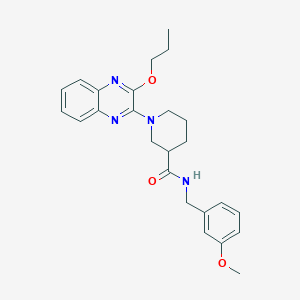
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole core structure, which is known for its versatility in developing novel materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and the reactions are carried out at room temperature or slightly elevated temperatures. The crude residue is usually purified by flash column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel materials and as a reagent in various chemical reactions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. One of the key targets is the STAT3-SH2 domain, where the compound acts as an inhibitor. The compound binds to cysteine residues around the SH2 domain, disrupting the protein-protein interactions necessary for STAT3 activation . This inhibition of STAT3 activity can lead to the suppression of malignant tumor growth, making the compound a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide can be compared with other similar compounds that share the benzothiadiazole core structure. Some of these similar compounds include:
- N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)acetamide
- N-2,1,3-benzothiadiazol-5-yl-N’-(4-ethoxyphenyl)thiourea
These compounds share the benzothiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C14H10ClN3O2S |
|---|---|
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-13-5-2-8(6-10(13)15)14(19)16-9-3-4-11-12(7-9)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChI-Schlüssel |
HIUKDVCMVHNJQS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14981160.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981166.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14981185.png)
![N-(4-{[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14981197.png)

![2-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981201.png)

![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14981224.png)
![6-methyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14981233.png)
![N-(4-fluorobenzyl)-N-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B14981250.png)
![N-[2-(dimethylamino)-2-phenylethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981257.png)
![8,9-dimethyl-7-(4-methylphenyl)-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14981265.png)
![1,3-Benzoxazol-2-YL {[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B14981273.png)
